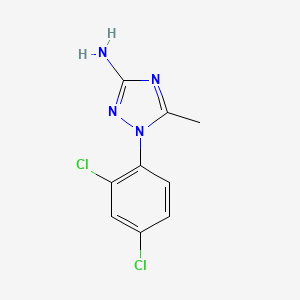
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenyl group and a triazole ring, making it a valuable scaffold in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenylhydrazine and acetic anhydride.
Cyclization: The hydrazine derivative undergoes cyclization with acetic anhydride to form the triazole ring.
Methylation: The resulting triazole intermediate is then methylated using methyl iodide under basic conditions to yield the final product.
Industrial production methods often employ continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
1-(2,4-Dichloro-phenyl)-5-methyl-1H-[1,2,4]triazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazoles and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is used in the development of drugs targeting various diseases, including diabetes, cancer, and infectious diseases.
Industry: The compound is employed in the production of herbicides and pesticides due to its potent biological activity
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. This inhibition is crucial for its antidiabetic activity.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to its anticancer effects.
Cell Membrane Disruption: The compound can disrupt cell membranes, contributing to its antimicrobial and antifungal activities
Vergleich Mit ähnlichen Verbindungen
1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the position of nitrogen atoms. They exhibit different biological activities and are used in various medicinal applications.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole are well-known antifungal agents that share the triazole scaffold. .
Eigenschaften
Molekularformel |
C9H8Cl2N4 |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8Cl2N4/c1-5-13-9(12)14-15(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,14) |
InChI-Schlüssel |
MVZPXBFRBRKSBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















